molecular formula C22H21N3O5S2 B11700391 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid

2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid

Cat. No.: B11700391
M. Wt: 471.6 g/mol
InChI Key: KRFAZVNTYMMDOG-AQTBWJFISA-N
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Description

2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} typically involves multiple steps, starting with the preparation of 2-methoxybenzoic acid. This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key signaling molecules and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} is unique due to its combination of aromatic, benzylidene, and thiazolidine components, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-methoxy-N'-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide

InChI

InChI=1S/C22H21N3O5S2/c1-29-16-9-5-3-7-14(16)13-18-21(28)25(22(31)32-18)12-11-19(26)23-24-20(27)15-8-4-6-10-17(15)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)(H,24,27)/b18-13-

InChI Key

KRFAZVNTYMMDOG-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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